molecular formula C12H16O3 B14581673 2-Methoxy-4,5-dimethyl-2-phenyl-1,3-dioxolane CAS No. 61562-22-9

2-Methoxy-4,5-dimethyl-2-phenyl-1,3-dioxolane

Cat. No.: B14581673
CAS No.: 61562-22-9
M. Wt: 208.25 g/mol
InChI Key: DAUIRGBRNRIKSJ-UHFFFAOYSA-N
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Description

2-Methoxy-4,5-dimethyl-2-phenyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions. This compound is characterized by its unique structure, which includes methoxy, dimethyl, and phenyl groups attached to the dioxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4,5-dimethyl-2-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts like zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and efficient water removal techniques ensures high yields and purity of the final product. The choice of catalyst and reaction conditions may vary depending on the specific industrial setup and desired production scale.

Mechanism of Action

The mechanism by which 2-Methoxy-4,5-dimethyl-2-phenyl-1,3-dioxolane exerts its effects involves the formation of stable cyclic acetals. These acetals protect carbonyl groups from nucleophilic attack, allowing selective reactions to occur. The compound’s stability against nucleophiles and bases makes it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4,5-dimethyl-2-phenyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxy and dimethyl groups enhance its stability and make it suitable for various synthetic applications .

Properties

CAS No.

61562-22-9

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-methoxy-4,5-dimethyl-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C12H16O3/c1-9-10(2)15-12(13-3,14-9)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

DAUIRGBRNRIKSJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(O1)(C2=CC=CC=C2)OC)C

Origin of Product

United States

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